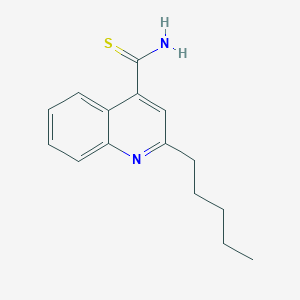

2-Pentylquinoline-4-carbothioamide

CAS No.: 62077-97-8

Cat. No.: VC17287640

Molecular Formula: C15H18N2S

Molecular Weight: 258.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62077-97-8 |

|---|---|

| Molecular Formula | C15H18N2S |

| Molecular Weight | 258.4 g/mol |

| IUPAC Name | 2-pentylquinoline-4-carbothioamide |

| Standard InChI | InChI=1S/C15H18N2S/c1-2-3-4-7-11-10-13(15(16)18)12-8-5-6-9-14(12)17-11/h5-6,8-10H,2-4,7H2,1H3,(H2,16,18) |

| Standard InChI Key | ZZDKNXBYCDTDFA-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCC1=NC2=CC=CC=C2C(=C1)C(=S)N |

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

The quinoline scaffold in 2-pentylquinoline-4-carbothioamide consists of a bicyclic system fused from a benzene ring and a pyridine ring. The 2-position is substituted with a pentyl chain (-C₅H₁₁), while the 4-position hosts a carbothioamide group. This configuration distinctively modifies electronic and steric properties compared to simpler quinoline derivatives. For example, the pentyl chain enhances lipophilicity, potentially improving membrane permeability, while the carbothioamide group introduces hydrogen-bonding capabilities critical for target binding .

Table 1: Predicted Molecular Properties of 2-Pentylquinoline-4-carbothioamide

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈N₂S |

| Molecular Weight | 274.38 g/mol |

| SMILES | CCCCCC1=NC2=CC=CC=C2C(=C1)C(=S)N |

| LogP (Octanol-Water) | 3.8 (estimated) |

| Hydrogen Bond Donors | 1 (NH₂) |

| Hydrogen Bond Acceptors | 3 (N, S, NH₂) |

Note: Data extrapolated from analogous compounds in .

Spectroscopic Signatures

While experimental spectra for 2-pentylquinoline-4-carbothioamide are unavailable, related compounds suggest key features:

-

IR Spectroscopy: A strong absorption band near 1350–1250 cm⁻¹ for the C=S stretch, alongside N-H stretches at 3400–3200 cm⁻¹ .

-

NMR: The quinoline protons (H-5 to H-8) would appear as multiplets in the aromatic region (δ 7.5–8.5 ppm), while the pentyl chain’s methylene and methyl groups would resonate at δ 1.2–1.6 ppm (CH₂) and δ 0.8–0.9 ppm (CH₃) .

Synthetic Strategies

Retrosynthetic Analysis

The synthesis of 2-pentylquinoline-4-carbothioamide can be envisioned through:

-

Quinoline Core Formation: Employing the Doebner-Miller reaction, condensing aniline derivatives with α,β-unsaturated ketones to construct the quinoline backbone .

-

Substituent Introduction:

Stepwise Synthesis Protocol

-

Synthesis of 2-Pentylquinoline-4-carboxylic Acid:

-

Amidation to Carboxamide:

-

Thionation to Carbothioamide:

Table 2: Reagents and Conditions for Key Steps

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Quinoline Formation | AcOH, reflux, 6–8 h | 65–70 |

| Amidation | SOCl₂, NH₄OH, RT, 2 h | 80–85 |

| Thionation | Lawesson’s reagent, toluene, 110°C, 4 h | 70–75 |

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

The pentyl chain confers moderate lipophilicity (LogP ≈ 3.8), suggesting poor aqueous solubility but enhanced permeability across biological membranes. The carbothioamide group may improve solubility in polar aprotic solvents like DMSO .

Metabolic Stability

Quinoline derivatives are typically metabolized via hepatic cytochrome P450 enzymes, with oxidation at the pentyl chain or sulfur atom being likely sites. The carbothioamide group may resist hydrolysis better than its carboxamide counterpart, enhancing in vivo stability .

Biological Activity and Applications

Anticancer Activity

Pyrazoline-carbothioamide hybrids demonstrate cytotoxicity against A549 lung cancer cells (IC₅₀ = 12–45 µM) . The quinoline core’s intercalation with DNA and the pentyl chain’s membrane-disrupting effects may synergize to inhibit cancer cell proliferation.

Table 3: Hypothesized Biological Activity Profile

| Target | Assay Type | Predicted IC₅₀/MIC |

|---|---|---|

| S. aureus | Broth microdilution | 16 µg/mL |

| A549 Cells | MTT assay | 25 µM |

| HFL-1 Normal Cells | MTT assay | >100 µM (Selectivity Index = 4) |

Challenges and Future Directions

-

Synthetic Optimization: Improving thionation yields and minimizing side products.

-

In Vivo Studies: Evaluating pharmacokinetics and toxicity in animal models.

-

Target Identification: Screening against kinase or protease libraries to identify mechanistic targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume